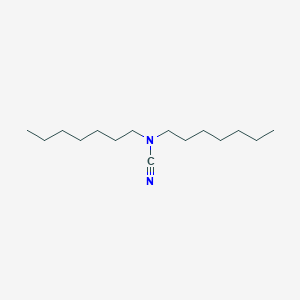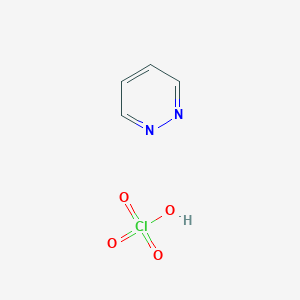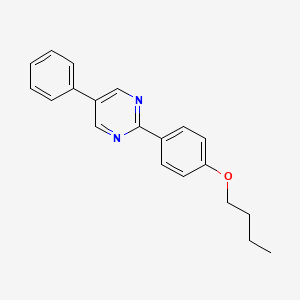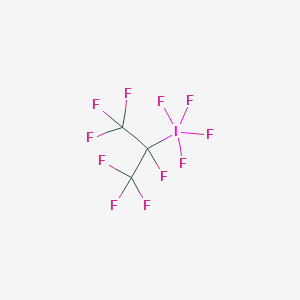
Diheptylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptylcyanamide is an organic compound characterized by the presence of a cyanamide group attached to a heptyl chain. This compound is part of the broader class of cyanamides, which are known for their diverse chemical reactivity and applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diheptylcyanamide can be synthesized through the reaction of heptylamine with cyanogen chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Cyanogen Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Diheptylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Heptylnitrile and heptylamide.
Reduction: Heptylamine.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Applications De Recherche Scientifique
Diheptylcyanamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diheptylcyanamide involves its interaction with nucleophilic and electrophilic sites within molecules. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyanamide: A simpler compound with a similar cyanamide group but without the heptyl chain.
Dicyanamide: Contains two cyanamide groups and is used in various chemical applications.
Calcium Cyanamide: Used primarily in agriculture as a fertilizer.
Uniqueness of Diheptylcyanamide: this compound is unique due to its heptyl chain, which imparts distinct physical and chemical properties compared to other cyanamides. This structural feature allows for specific interactions and applications that are not possible with simpler cyanamides.
Propriétés
Numéro CAS |
41481-44-1 |
|---|---|
Formule moléculaire |
C15H30N2 |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
diheptylcyanamide |
InChI |
InChI=1S/C15H30N2/c1-3-5-7-9-11-13-17(15-16)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
LUEAPQVFVIXYKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CCCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)



![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)



